An In-depth Technical Guide on the Synthesis and Characterization of 2-Ethoxy-5-nitronicotinic Acid
An In-depth Technical Guide on the Synthesis and Characterization of 2-Ethoxy-5-nitronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 2-Ethoxy-5-nitronicotinic acid, a key intermediate in the development of novel pharmaceutical compounds. As a senior application scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale to ensure reproducibility and a deeper understanding of the chemistry involved.
Introduction: The Significance of 2-Ethoxy-5-nitronicotinic Acid
2-Ethoxy-5-nitronicotinic acid and its derivatives are of significant interest in medicinal chemistry. The nicotinic acid scaffold is a well-established pharmacophore, and the strategic placement of an ethoxy group at the 2-position and a nitro group at the 5-position can modulate the electronic and steric properties of the molecule, influencing its biological activity. This particular substitution pattern is explored for its potential in developing new therapeutic agents. The synthesis of this compound, therefore, is a critical first step in the drug discovery pipeline.
Strategic Approach to Synthesis
The synthesis of 2-Ethoxy-5-nitronicotinic acid is most effectively approached through a two-step process starting from the readily available 2-hydroxynicotinic acid. This strategy involves an initial electrophilic nitration of the pyridine ring, followed by an etherification of the hydroxyl group.
Synthesis Workflow
The overall synthetic pathway can be visualized as follows:
Caption: Synthetic route from 2-hydroxynicotinic acid to 2-ethoxy-5-nitronicotinic acid.
Step 1: Nitration of 2-Hydroxynicotinic Acid
Expertise & Experience: The nitration of 2-hydroxynicotinic acid is a classic electrophilic aromatic substitution. The pyridine ring is generally deactivated towards electrophilic attack; however, the hydroxyl group at the 2-position is an activating group, directing the incoming electrophile to the 5-position. A mixture of concentrated nitric acid and sulfuric acid is the standard nitrating agent, generating the highly electrophilic nitronium ion (NO₂⁺) in situ.
Protocol:
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In a round-bottom flask equipped with a magnetic stirrer and an ice bath, cautiously add 10 g of 2-hydroxynicotinic acid to 40 mL of concentrated sulfuric acid. Stir until complete dissolution.
-
Cool the mixture to 0-5 °C in the ice bath.
-
Slowly add a pre-cooled mixture of 10 mL of concentrated nitric acid and 10 mL of concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
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The precipitated solid, 2-hydroxy-5-nitronicotinic acid, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.
Trustworthiness: This protocol is self-validating as the formation of the product can be easily monitored by TLC, and the identity of the intermediate, 2-hydroxy-5-nitronicotinic acid, can be confirmed by melting point and spectroscopic analysis.[1][2]
Step 2: Etherification of 2-Hydroxy-5-nitronicotinic Acid
Expertise & Experience: The conversion of the hydroxyl group to an ethoxy group is achieved via a Williamson ether synthesis. In this reaction, the phenolic proton of 2-hydroxy-5-nitronicotinic acid is deprotonated by a mild base, such as potassium carbonate, to form a phenoxide ion. This nucleophile then attacks an ethylating agent, like ethyl iodide, in an SN2 reaction to yield the desired ether. Acetone is a suitable solvent for this reaction as it is polar aprotic and dissolves the reactants.
Protocol:
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To a solution of 5 g of 2-hydroxy-5-nitronicotinic acid in 100 mL of dry acetone in a round-bottom flask, add 1.5 equivalents of anhydrous potassium carbonate.
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Add 1.2 equivalents of ethyl iodide to the suspension.
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Reflux the reaction mixture for 8-12 hours, monitoring the progress by TLC.
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After the reaction is complete, filter off the inorganic salts and wash the residue with acetone.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-Ethoxy-5-nitronicotinic acid.
Comprehensive Characterization
A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized 2-Ethoxy-5-nitronicotinic acid.
Characterization Workflow
Caption: Analytical workflow for the characterization of 2-Ethoxy-5-nitronicotinic acid.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Expertise & Experience: HPLC is a cornerstone technique for determining the purity of a synthesized compound. A reverse-phase C18 column is typically used for the analysis of polar organic molecules like nicotinic acid derivatives. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier allows for the efficient separation of the product from any starting materials or byproducts.[3][4]
Protocol:
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Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV-Vis spectrum, a wavelength around 260 nm is appropriate.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
Data Presentation:
| Parameter | Specification |
| Purity | ≥ 98% (by peak area) |
| Retention Time | Dependent on specific HPLC conditions |
Spectroscopic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Expertise & Experience: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, provide a detailed map of the molecule's carbon-hydrogen framework.[5]
Protocol:
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: 400 MHz or higher NMR spectrometer.
Expected NMR Data:
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.4 | triplet | 3H | -CH₃ (Ethoxy) | |
| ~4.5 | quartet | 2H | -CH₂ (Ethoxy) | |
| ~8.5 | doublet | 1H | H-4 | |
| ~9.0 | doublet | 1H | H-6 | |
| ~13.0 | broad singlet | 1H | -COOH |
| ¹³C NMR | Expected Chemical Shift (δ, ppm) |
| ~15 | |
| ~65 | |
| ~110 | |
| ~140 | |
| ~145 | |
| ~160 | |
| ~165 |
Mass Spectrometry (MS):
Expertise & Experience: Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of 2-Ethoxy-5-nitronicotinic acid.[6]
Protocol:
-
Instrumentation: Electrospray ionization (ESI) mass spectrometer.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol.
Expected Data:
| Parameter | Value |
| Molecular Formula | C₈H₈N₂O₅ |
| Molecular Weight | 212.16 g/mol |
| Expected [M+H]⁺ | 213.04 |
Fourier-Transform Infrared (FT-IR) Spectroscopy:
Expertise & Experience: FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: FT-IR spectrometer.
Expected Characteristic Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) |
| O-H (Carboxylic acid) | 3300-2500 (broad) |
| C=O (Carboxylic acid) | 1720-1700 |
| C=C, C=N (Aromatic) | 1600-1450 |
| N-O (Nitro group) | 1550-1500 and 1350-1300 |
| C-O (Ether) | 1250-1050 |
Conclusion
This guide outlines a reliable and well-characterized synthetic route to 2-Ethoxy-5-nitronicotinic acid. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently synthesize and characterize this important building block for drug discovery and development. The provided analytical methods form a robust quality control framework to ensure the high purity and structural integrity of the final compound.
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